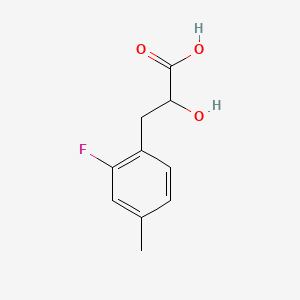![molecular formula C14H22ClN B15309212 Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride](/img/structure/B15309212.png)
Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride is a complex polycyclic compound known for its unique structural properties. This compound is characterized by a rigid, cage-like structure, which makes it an interesting subject for various scientific studies. Its molecular formula is C14H22N2·HCl, and it is often used in research due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of norbornene derivatives under specific conditions to form the pentacyclic structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity. when produced on a larger scale, the process involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by strong nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of polycyclic structures.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its stable structure.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism by which Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride exerts its effects is primarily through its interaction with molecular targets. Its rigid structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The pathways involved often include signal transduction mechanisms and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecan-4,9-diamine : Similar in structure but with different functional groups.
- Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecan-3-one : Contains a ketone group instead of an amine .
Uniqueness
What sets Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride apart is its specific amine functional group, which imparts unique reactivity and potential biological activity. Its hydrochloride form also enhances its solubility in aqueous solutions, making it more versatile for various applications .
Eigenschaften
Molekularformel |
C14H22ClN |
|---|---|
Molekulargewicht |
239.78 g/mol |
IUPAC-Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-3-amine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c15-14-7-4-9-8-1-6-2-11(9)13(14)12(3-6)10(8)5-7;/h6-14H,1-5,15H2;1H |
InChI-Schlüssel |
DMWKYCACPZJIMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3C4C1C5CC(C4)C(C3C5C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![rel-(1S,5R)-1-(4-Fluorophenyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B15309164.png)



![1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B15309181.png)


![3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15309188.png)



